molecular formula C6H5ClIN B14862575 5-Chloro-4-iodo-2-methylpyridine

5-Chloro-4-iodo-2-methylpyridine

Cat. No.: B14862575
M. Wt: 253.47 g/mol
InChI Key: KHSNQKTYIAUNST-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-2-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClIN It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 4 are replaced by chlorine and iodine, respectively, and the hydrogen at position 2 is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-4-iodo-2-methylpyridine involves the halogenation of 2-methylpyridine. The process typically includes the following steps:

    Chlorination: 2-Methylpyridine is first chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position.

    Iodination: The chlorinated intermediate is then iodinated using an iodinating agent like iodine (I2) in the presence of a catalyst such as copper(I) iodide (CuI) to introduce the iodine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-iodo-2-methylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

    Oxidation and Reduction Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids, and the compound can be reduced to remove halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the chlorine or iodine atoms.

    Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.

    Oxidation and Reduction: Aldehydes, carboxylic acids, or dehalogenated products.

Scientific Research Applications

5-Chloro-4-iodo-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodo-2-methylpyridine depends on its specific application

    Molecular Targets: Enzymes, receptors, and other proteins can be targeted by the compound or its derivatives.

    Pathways Involved: The compound can modulate biochemical pathways related to its biological activity, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-iodo-4-methylpyridine: Similar structure with chlorine and iodine atoms at different positions.

    2-Chloro-4-iodo-5-methylpyridine: Another isomer with a different arrangement of substituents.

    2-Fluoro-3-iodo-5-methylpyridine: Contains a fluorine atom instead of chlorine.

Uniqueness

5-Chloro-4-iodo-2-methylpyridine is unique due to its specific arrangement of halogen atoms and the methyl group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

5-chloro-4-iodo-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSNQKTYIAUNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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